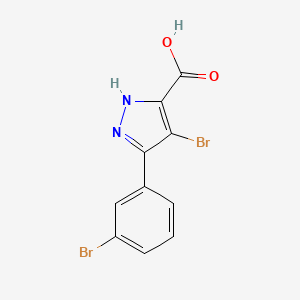
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6Br2N2O2 and its molecular weight is 345.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies. This article synthesizes research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with bromine atoms and a carboxylic acid group, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of 267.08 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been identified as a competitive inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 µM, suggesting interference with metabolic processes critical for cell survival and proliferation.
- Cell Line Studies : In studies involving breast cancer MDA-MB-231 cells, the compound induced morphological changes and increased caspase-3 activity, indicating its role in promoting programmed cell death at concentrations ranging from 1.0 µM to 10.0 µM.
- Molecular Docking : Computational studies suggest potential binding interactions between the compound and target proteins, highlighting the role of bromine atoms in enhancing binding affinity through halogen bonding and π-π interactions.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Target/Cell Line | Effect | Concentration (µM) | Reference |
|---|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | Induces apoptosis | 1.0 - 10.0 | |
| Enzyme Inhibition | Alkaline Phosphatase | Competitive inhibition | IC50 = 1.469 | |
| Antimicrobial | Various pathogens | Variable effectiveness | MIC > 64 |
Case Studies and Research Findings
Recent studies have focused on the anticancer and antimicrobial properties of this compound:
- Anticancer Activity : A study demonstrated that structural modifications enhanced the anticancer activity against A549 lung adenocarcinoma cells. Compounds with bromophenyl substitutions showed significant reductions in cell viability, suggesting that the presence of halogen atoms may enhance cytotoxic effects .
- Antimicrobial Activity : Research indicated that while this compound exhibited limited antimicrobial activity against Gram-negative bacteria (MIC > 64 µg/mL), it could serve as a scaffold for developing more potent derivatives targeting multidrug-resistant strains.
Propriétés
IUPAC Name |
4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-3-1-2-5(4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUOXRNTRKZZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















